molecular formula C12H17Cl2N3O B2727461 N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride CAS No. 1158434-29-7

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Cat. No. B2727461
CAS RN: 1158434-29-7
M. Wt: 290.19
InChI Key: IPONOIWQUPTOTG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a chemical compound with the CAS Number: 1158434-29-7 . It has a molecular weight of 290.19 .


Synthesis Analysis

The synthesis of this compound or its derivatives involves a series of chemical reactions . The chemical structures of the synthesized compounds are confirmed by physicochemical and spectral characteristics .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound or its derivatives are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Potential Pharmaceutical Applications

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride serves as a precursor or component in the synthesis of various compounds with potential pharmaceutical applications. For instance, its derivatives have been explored for antimicrobial (Mehta et al., 2019), anticancer (Shibuya et al., 2018), and anti-inflammatory applications (Kam et al., 2012).

Antimicrobial and Anticancer Properties

Compounds derived from this compound have shown significant antimicrobial activity, suggesting their potential in developing new antibacterial and antifungal agents. Additionally, some derivatives have exhibited good anticancer activity, indicating their potential in cancer therapy (Mehta et al., 2019).

Analgesic and Anti-inflammatory Potential

Research on novel compounds like 2-(2-(4-((4-chlorophenyl)(phenyl)methyl) piperazin-1-yl)-2-oxoethylamino)-N-(3,4,5-trimethoxybenzyl)acetamide (HYP-1) highlights the potential analgesic activities against nociceptive, inflammatory, and neuropathic pain, indicating the role of this compound derivatives in developing new pain management therapies (Kam et al., 2012).

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is not explicitly mentioned in the available resources .

Safety and Hazards

The safety information and hazards associated with N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride are not explicitly mentioned in the available resources .

Future Directions

The future directions for the research and development of N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride are not explicitly mentioned in the available resources .

properties

IUPAC Name

N-(4-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPONOIWQUPTOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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